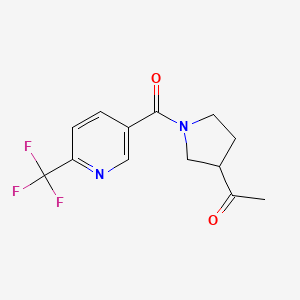

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone” is a chemical compound with the molecular formula C8H6F3NO . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the heteroatoms .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group attached to the pyridine ring introduces steric factors that can influence biological activity .Applications De Recherche Scientifique

Antimicrobial and Antiviral Research

The trifluoromethyl group in pyridine compounds has been associated with antimicrobial and antiviral activities . This compound, with its pyridine and pyrrolidine components, could be investigated for potential use in developing new therapies against microbial and viral infections. Its unique structure may interact with specific proteins, influencing antimicrobial and antiviral selectivity.

Drug Discovery and Development

Pyrrolidine rings are a common feature in medicinal chemistry due to their ability to contribute to the stereochemistry of molecules and enhance three-dimensional coverage . This compound could serve as a scaffold for novel biologically active compounds, potentially leading to the development of new medications.

Pharmacokinetic Modulation

Modifying the pharmacokinetic profile of drug candidates is crucial for improving their efficacy and safety. The pyrrolidine component of this compound could be utilized to create derivatives that act as selective androgen receptor modulators (SARMs), optimizing the structure for better pharmacokinetic properties .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a significant role in the synthesis of pharmaceuticals. The pyridine and pyrrolidine rings in this compound offer a versatile framework for synthesizing a wide range of heterocyclic compounds with potential therapeutic properties .

Structural Analysis and Molecular Docking

The compound’s structure allows for molecular docking studies, which are essential for understanding how drugs interact with their targets. Researchers could use this compound to study the binding modes of drugs and design molecules with improved efficacy and selectivity .

Solubility Enhancement in Medicinal Chemistry

Pyridine is known to improve water solubility in medicinal compounds due to its basicity . This property is beneficial for increasing the bioavailability of drugs. The compound could be explored for its ability to enhance the solubility of pharmaceuticals, thereby improving their therapeutic potential.

Orientations Futures

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The pyrrolidine scaffold is a versatile structure in drug discovery, and modifications to this scaffold, such as the introduction of a trifluoromethyl group, could lead to compounds with novel biological activities .

Mécanisme D'action

Target of Action

The primary target of 1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone is the voltage-gated sodium channels NaV1.7 and NaV1.8 . These channels are crucial for the transmission of pain signals in humans .

Mode of Action

The compound interacts with the NaV1.7 and NaV1.8 channels, blocking their function . This blockage inhibits the transmission of pain signals, thereby potentially providing analgesic effects .

Biochemical Pathways

The compound’s action on the NaV1.7 and NaV1.8 channels affects the neuronal signaling pathways involved in pain perception . The downstream effects include the reduction of pain signals reaching the brain, which could lead to a decrease in perceived pain .

Pharmacokinetics

The compound is designed to have good drug-like properties, includingCNS-penetrance and oral activity

Result of Action

The result of the compound’s action is the inhibition of pain signal transmission . This could potentially lead to a reduction in perceived pain in conditions where the NaV1.7 and NaV1.8 channels are involved .

Propriétés

IUPAC Name |

1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-8(19)10-4-5-18(7-10)12(20)9-2-3-11(17-6-9)13(14,15)16/h2-3,6,10H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGXHNCWZRCPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)

![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)

![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)

![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)

![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)

![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)